molecular formula C24H31ClN2O B10775917 N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide,monohydrochloride

Cat. No.: B10775917
M. Wt: 404.0 g/mol
InChI Key: UMBMPZKCTUJNNA-LVFZOROGSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenethylpiperidine moiety and a cyclobutanecarboxamide group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the Phenethyl Group: This step involves the alkylation of the piperidine ring with a phenethyl halide under basic conditions.

    Formation of the Cyclobutanecarboxamide Group: This involves the reaction of the intermediate with a cyclobutanecarboxylic acid derivative.

    Final Hydrochloride Formation: The compound is then converted to its monohydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclobutanecarboxamide moiety.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine nitrogen and the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the phenethyl group.

    Reduction Products: Reduced forms of the cyclobutanecarboxamide group.

    Substitution Products: Substituted derivatives at the piperidine nitrogen or phenyl rings.

Scientific Research Applications

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of pain management and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    N-(1-phenethylpiperidin-4-yl)-N-phenylcyclobutanecarboxamide: Lacks the deuterium labeling.

    N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)butanamide: Similar structure but with a butanamide group instead of cyclobutanecarboxamide.

Uniqueness: N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride is unique due to its specific structural features, such as the deuterium labeling and the presence of both piperidine and cyclobutanecarboxamide groups

Properties

Molecular Formula

C24H31ClN2O

Molecular Weight

404.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide;hydrochloride

InChI

InChI=1S/C24H30N2O.ClH/c27-24(21-10-7-11-21)26(22-12-5-2-6-13-22)23-15-18-25(19-16-23)17-14-20-8-3-1-4-9-20;/h1-6,8-9,12-13,21,23H,7,10-11,14-19H2;1H/i2D,5D,6D,12D,13D;

InChI Key

UMBMPZKCTUJNNA-LVFZOROGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCC4)[2H])[2H].Cl

Canonical SMILES

C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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